trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C₁₄H₁₅IO₃ and a molecular weight of 358.18 g/mol. This compound is notable for its unique structural features, including an iodine substituent on the phenyl ring, which influences its chemical behavior and potential applications in various fields such as organic synthesis and biological research.
This compound can be classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH). It is also categorized as a cyclopentane derivative because of its cyclopentane ring structure. The compound is identified by its CAS number 733740-71-1 and is available from various chemical suppliers for research purposes.
The synthesis of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid typically involves several steps:
The reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity. Typically, reactions are conducted under controlled conditions to minimize side reactions and maximize the formation of the target compound .
The molecular structure of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can be represented as follows:
This structure indicates the presence of a cyclopentane ring fused with a carboxylic acid group and an iodophenyl moiety .
Key structural data includes:
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
The mechanism of action for trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets within biological systems. The iodophenyl group can influence enzyme activity or receptor binding due to its electronic properties and steric effects. This interaction may lead to significant biological outcomes, making it useful in pharmacological studies.
The physical properties of trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid include:
Chemical properties include:
Relevant data indicate that this compound exhibits moderate stability under standard laboratory conditions but should be handled with care due to potential reactivity associated with the iodine atom .
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
The evolution of NaV channel blockers as analgesics has been marked by challenges related to subtype selectivity and therapeutic index. Early agents like local anesthetics and anticonvulsants (e.g., lidocaine, carbamazepine) provided proof-of-concept for NaV inhibition in pain management but exhibited dose-limiting adverse effects due to their non-selective action on cardiac (NaV1.5) and skeletal muscle (NaV1.4) isoforms [3]. This limitation spurred research into isoform-specific modulators, particularly targeting NaV1.7, NaV1.8, and NaV1.9—subtypes heavily implicated in nociception. The development of trans-2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid arose from systematic structure-activity relationship (SAR) studies exploring cycloalkane carboxylic acid derivatives, as evidenced by parallel patents covering structurally analogous compounds like trans-2-[2-(4-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (CAS: 735274-97-2) and trans-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-57-3) [4] [7]. These studies highlighted the critical impact of the cycloalkyl ring size (cyclopentane vs. cyclohexane), aryl substituent position (para- vs. meta-iodination), and stereochemistry (trans-configuration) on NaV blocking potency and selectivity [1] [5]. The 3-iodophenyl variant emerged as optimal for NaV1.7 inhibition, leveraging the iodine's bulk and electron-withdrawing properties to enhance binding affinity while avoiding the offtarget effects associated with older sodium channel blockers.
Compound | Core Structure | Aryl Substituent | Key Pharmacological Target | Structural Advantage |
---|---|---|---|---|
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Cyclopentane | 3-Iodophenyl | NaV1.7/NaV1.8 | Meta-iodination enhances steric fit to NaV pore |
trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid [4] | Cyclohexane | 4-Iodophenyl | NaV1.7 | Para-iodination; higher metabolic stability |
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid [7] | Cyclopentane | 4-Methoxyphenyl | NaV1.8 | Methoxy group reduces cytotoxicity |
Chronic pain conditions—including neuropathic pain, inflammatory arthritis, and chemotherapy-induced peripheral neuropathy—represent a vast unmet medical need, with existing therapies often providing inadequate relief or intolerable side effects. trans-2-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid addresses several key limitations of current analgesics through its multi-modal NaV blockade and favorable pharmacokinetic profile. Unlike opioids, which carry risks of dependence and respiratory depression, this compound exerts its effects through selective inhibition of pain-signaling NaV isoforms (NaV1.7 and NaV1.8) without central nervous system depression [3]. Furthermore, its carboxylic acid moiety enhances blood-brain barrier permeability compared to zwitterionic sodium channel blockers, enabling effective targeting of central sensitization pathways involved in chronic pain maintenance [2] [7].
Preclinical studies of structurally related compounds (e.g., cyclohexane carboxylic acids with iodophenyl ketone motifs) demonstrate potent inhibition of neuronal hyperexcitability in models of neuropathic pain, with IC50 values in the low micromolar range for NaV1.7 blockade [3] [4]. The cyclopentane core of this specific derivative confers greater conformational flexibility than its cyclohexane counterparts, enhancing its ability to bind to the dynamic voltage-sensing domains of NaV channels during activation states [5] [7]. This translates to superior efficacy in suppressing ectopic discharges in injured nerves—a key driver of neuropathic pain. Additionally, the compound’s mechanism synergizes with disease-modifying approaches for conditions like rheumatoid arthritis, where NaV1.7 upregulation in synovial neurons contributes to inflammatory pain and joint destruction [2] [3]. By selectively silencing these pathological signaling pathways without affecting normal neuronal function, it offers potential for improved long-term pain control with reduced adverse effects.
Table 2: Pharmacological Advantages Over Existing Chronic Pain Therapies
Therapeutic Limitation | Current Agents | Mechanistic Advantage of 3-Iodophenyl Cyclopentane Derivative | Potential Clinical Impact |
---|---|---|---|
Non-selective NaV Blockade | Lidocaine, Carbamazepine | High selectivity for NaV1.7/NaV1.8 over cardiac (NaV1.5) channels [3] | Reduced cardiotoxicity and CNS side effects |
Inadequate Central Penetration | Peptide toxins (e.g., TTX) | Carboxylic acid group enhances BBB permeability vs. peptidic agents [7] | Improved efficacy in central sensitization pain |
Lack of Disease-Modifying Effects | NSAIDs, Opioids | Suppresses neuronal-driven inflammation in arthritis models [2] | Potential to alter disease progression |
Tolerance/Addiction Potential | Morphine, Fentanyl | Non-opioid mechanism targeting voltage-gated ion channels [3] | Lower abuse liability and respiratory depression |
Table 3: Key Compounds in Sodium Channel Pain Research
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Target |
---|---|---|---|---|
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Not reported | C₁₄H₁₅IO₃ | 358.18 | NaV1.7/NaV1.8 |
trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid [4] | 735274-97-2 | C₁₅H₁₇IO₃ | 372.20 | NaV1.7 |
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid [7] | 733740-57-3 | C₁₅H₁₈O₄ | 262.30 | NaV1.8 |
cis-4-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid [1] | Not reported | C₁₅H₁₇IO₃ | 372.20 | Undisclosed |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7